molecular formula C15H16FN5O2S2 B13358968 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358968
M. Wt: 381.5 g/mol
InChI Key: XAYHKJYGVLJCJA-UHFFFAOYSA-N
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Description

The compound 6-(2-fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a 2-fluorophenyl group at position 6 and a methylsulfonyl-piperidinyl moiety at position 3. The 2-fluorophenyl substituent contributes electron-withdrawing effects, which may influence metabolic stability and target binding .

Properties

Molecular Formula

C15H16FN5O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16FN5O2S2/c1-25(22,23)20-8-4-5-10(9-20)13-17-18-15-21(13)19-14(24-15)11-6-2-3-7-12(11)16/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

XAYHKJYGVLJCJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, including the formation of the triazole and thiadiazole rings. Common starting materials might include 2-fluoroaniline, piperidine, and various sulfonylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors in the body.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations in Triazolo-Thiadiazole Derivatives

Compound Name (Position 3 / Position 6) Key Substituents Pharmacological Activity Reference ID
Target Compound (3: methylsulfonyl-piperidinyl; 6: 2-fluorophenyl) -SO₂Me-piperidine (3); -2-F-C₆H₄ (6) Not explicitly reported (structural focus)
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl) -3,4-(OCH₃)₂-C₆H₃ (3); -2-F-4-pyridinyl (6) Antifungal (predicted via docking)
6-(1-Adamantyl)-3-(2-fluorophenyl) -2-F-C₆H₄ (3); adamantyl (6) Crystallographic/structural studies
3-(Trimethoxyphenyl)-6-(2-methylphenyl) -3,4,5-(OCH₃)₃-C₆H₂ (3); -2-CH₃-C₆H₄ (6) Antimicrobial
3-(5'-Fluoro-2'-methoxybiphenyl)-6-(substituted) -5'-F-2'-OCH₃-biphenyl (3); variable alkyl/aryl (6) Anticancer, antibacterial
3-(Naphthoxy)-6-(chlorophenyl) -naphthoxy (3); -2-Cl-C₆H₄ or -2,4-Cl₂-C₆H₃ (6) Anti-inflammatory

Key Observations

  • Trimethoxyphenyl (): Electron-rich aromatic systems may improve π-π stacking with hydrophobic enzyme pockets. Biphenyl fluorinated groups (): Fluorine atoms increase lipophilicity and metabolic stability, critical for anticancer activity.
  • Position 6 Modifications :

    • 2-Fluorophenyl (target compound vs. ): In 6-(1-adamantyl)-3-(2-fluorophenyl), the adamantyl group’s bulkiness may reduce solubility but enhance steric interactions with targets .
    • Chlorophenyl/naphthoxy (): Larger aromatic systems (e.g., naphthoxy) improve anti-inflammatory efficacy by mimicking prostaglandin structures .

Pharmacological Activity Comparison

Antifungal Potential

The target compound’s methylsulfonyl-piperidinyl group aligns with molecular docking studies predicting activity against 14-α-demethylase (PDB: 3LD6), a key enzyme in fungal ergosterol biosynthesis. Similar compounds with electron-withdrawing substituents (e.g., 3,4-dimethoxyphenyl in ) also show antifungal promise .

Anticancer and Antibacterial Activity

Triazolo-thiadiazoles with fluorinated biphenyl groups () exhibit IC₅₀ values <10 μM against breast cancer (MCF-7) and potent antibacterial effects (MIC: 3.13–12.5 µg/mL). The target compound’s 2-fluorophenyl group may similarly enhance cytotoxicity via DNA intercalation or topoisomerase inhibition .

Anti-inflammatory Activity

Naphthoxy derivatives () demonstrate 70–80% inhibition of carrageenan-induced edema (vs. 82% for naproxen), with reduced ulcerogenicity. The methylsulfonyl group in the target compound could mimic sulfonamide-based anti-inflammatory drugs .

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